molecular formula C18H15BrN6O2 B2951115 2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034414-30-5

2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2951115
CAS RN: 2034414-30-5
M. Wt: 427.262
InChI Key: WKNJYCCPJVOEON-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, a triazolopyridine ring, and an acetamide group. These functional groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the specific conditions under which the molecule is studied .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the bromophenyl group might be introduced via a halogenation reaction, while the oxadiazole and triazolopyridine rings might be formed via cyclization reactions . The exact synthetic route would depend on a variety of factors, including the desired yield, the available starting materials, and the specific conditions of the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The bromine atom attached to the phenyl group would likely add significant weight to the molecule, potentially affecting its physical and chemical properties .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the bromophenyl group could potentially undergo substitution reactions, while the oxadiazole and triazolopyridine rings might participate in addition or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the size and weight of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its mechanism of action and the dose at which it is administered .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. If it is being studied as a potential drug, future research could also involve preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

2-(2-bromophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2/c1-11-21-18(27-24-11)13-6-7-25-15(8-13)22-23-16(25)10-20-17(26)9-12-4-2-3-5-14(12)19/h2-8H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJYCCPJVOEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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